1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 891108-06-8
VCID: VC8309519
InChI: InChI=1S/C22H21N7OS/c30-21(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-31-22-25-24-20-9-8-19(26-29(20)22)17-5-4-10-23-15-17/h1-10,15H,11-14,16H2
SMILES: C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5
Molecular Formula: C22H21N7OS
Molecular Weight: 431.5 g/mol

1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

CAS No.: 891108-06-8

Cat. No.: VC8309519

Molecular Formula: C22H21N7OS

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one - 891108-06-8

Specification

CAS No. 891108-06-8
Molecular Formula C22H21N7OS
Molecular Weight 431.5 g/mol
IUPAC Name 1-(4-phenylpiperazin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C22H21N7OS/c30-21(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-31-22-25-24-20-9-8-19(26-29(20)22)17-5-4-10-23-15-17/h1-10,15H,11-14,16H2
Standard InChI Key OUEZROICKLNEOV-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5

Introduction

The compound 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (PubChem CID: 26842610) is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure integrates multiple pharmacophoric groups, including a phenylpiperazine moiety and a triazolopyridazine core, which are known for their biological activity. This article explores its chemical properties, synthesis pathways, and potential applications.

Synthesis Pathways

The synthesis of this compound involves multistep reactions that integrate the phenylpiperazine and triazolopyridazine subunits. A general synthetic route includes:

  • Formation of the Triazolopyridazine Core:

    • The triazolopyridazine scaffold is synthesized through condensation reactions involving pyridine derivatives and hydrazine-based intermediates.

    • Cyclization reactions are employed to form the fused triazole-pyridazine ring system.

  • Attachment of the Phenylpiperazine Unit:

    • The phenylpiperazine moiety is introduced via nucleophilic substitution or amidation reactions.

  • Thioether Linkage Formation:

    • The final step involves coupling the triazolopyridazine derivative with a phenylpiperazine-thioacetone intermediate under controlled conditions.

These steps are optimized to achieve high yields and purity while minimizing byproducts.

Biological Activity and Applications

Preliminary studies suggest that this compound exhibits diverse pharmacological properties due to its structural features:

  • Antimicrobial Potential:

    • The triazolopyridazine core has been reported to inhibit bacterial and fungal growth in related compounds .

  • Antiviral Activity:

    • Phenylpiperazine derivatives have shown moderate antiviral effects against viruses such as HSV and HIV in similar structures .

  • Central Nervous System Effects:

    • Piperazine derivatives are known for their CNS activity, including anxiolytic and antipsychotic effects .

Further research is needed to confirm these activities in this specific compound.

Spectroscopic Characterization

The compound can be characterized using advanced analytical techniques:

TechniqueData
NMR SpectroscopyProton (1H^1H) and Carbon (13C^13C) NMR confirm the functional groups .
Mass SpectrometryHigh-resolution mass spectrometry validates the molecular weight .
X-Ray CrystallographyProvides detailed structural insights into bond angles and atom positions .

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